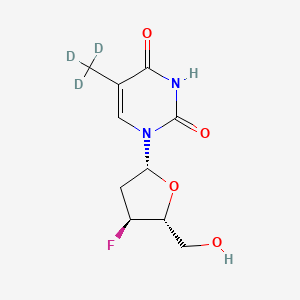

3'-Deoxy-3'-fluorothymidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O4 |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |

InChI Key |

UXCAQJAQSWSNPQ-BXKFBODDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3'-Deoxy-3'-fluorothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3'-Deoxy-3'-fluorothymidine-d3 (Alovudine-d3), a deuterated analog of the antiviral agent and proliferation marker, 3'-Deoxy-3'-fluorothymidine (Alovudine or FLT). This document details the compound's structure, physicochemical properties, and mechanism of action. It also outlines experimental methodologies for its synthesis, purification, and analysis, drawing from established protocols for similar nucleoside analogs. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and biomedical research involving this compound.

Introduction

This compound is a stable isotope-labeled version of Alovudine, a synthetic thymidine (B127349) analog. Alovudine has demonstrated antiviral activity, particularly against human immunodeficiency virus (HIV), and is a known inhibitor of mitochondrial DNA polymerase gamma and reverse transcriptase.[1] The non-radioactive and 18F-labeled forms of Alovudine serve as crucial tools in biomedical research, particularly as markers for DNA synthesis and cellular proliferation in oncology.[2][3] The incorporation of three deuterium (B1214612) atoms into the thymine (B56734) methyl group creates a heavier molecule, which can be advantageous for specific analytical applications, such as mass spectrometry-based tracer studies and pharmacokinetic research, by providing a distinct mass signature.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated analog, Alovudine, is also provided for comparison where specific data for the deuterated compound is not available.

| Property | This compound | 3'-Deoxy-3'-fluorothymidine (Alovudine) | Reference |

| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | C₁₀H₁₃FN₂O₄ | [4] |

| Molecular Weight | 247.24 g/mol | 244.22 g/mol | [4] |

| Synonyms | Alovudine-d3, FLT-d3 | Alovudine, FLT, 3'-Fluorothymidine | |

| Appearance | Solid powder | Solid powder | |

| Melting Point | Not available | 177.0 °C | |

| Solubility | Not available | DMSO: 49 mg/mL (200.63 mM) | [5] |

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of its non-deuterated counterpart, Alovudine. The biological activity is initiated by its phosphorylation within the cell.

Cellular Uptake and Phosphorylation

3'-Deoxy-3'-fluorothymidine, being a thymidine analog, is transported into the cell.[6] Once inside, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is highly active during the S-phase of the cell cycle.[2][3] This initial phosphorylation to 3'-Deoxy-3'-fluorothymidine monophosphate is a critical step. The monophosphate can be further phosphorylated to the di- and triphosphate forms.

Inhibition of DNA Synthesis and Cellular Trapping

The triphosphate form of 3'-Deoxy-3'-fluorothymidine acts as a competitive inhibitor of viral reverse transcriptase and mitochondrial DNA polymerase gamma.[1] Its incorporation into a growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This inhibition of DNA replication is the basis of its antiviral and antiproliferative effects. Furthermore, the phosphorylated forms of the molecule are charged and cannot readily cross the cell membrane, leading to their intracellular accumulation or "trapping".[2][3] This trapping phenomenon is the principle behind the use of [¹⁸F]FLT in positron emission tomography (PET) to visualize areas of high cellular proliferation, such as tumors.[2][3][7][8]

Experimental Protocols

Synthesis

The synthesis of this compound would likely follow a similar pathway to that of its non-deuterated or radiolabeled counterparts, with the key difference being the use of a deuterated starting material for the thymine base. A general synthetic approach is outlined below.

General Synthetic Workflow:

A plausible route involves the glycosylation of a deuterated thymine precursor with a suitably protected 2-deoxy-3-fluoro-ribofuranose derivative. The synthesis of the radiolabeled [¹⁸F]FLT often involves the nucleophilic substitution of a leaving group on a protected precursor with [¹⁸F]fluoride, followed by deprotection.[9] A similar strategy could be employed for the non-radioactive fluorine, or the fluorinated sugar could be synthesized separately and then coupled with the deuterated base.

Purification

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any remaining solvents. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying nucleoside analogs.

General HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thymine ring (around 267 nm) is used to monitor the elution of the product.

-

Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²H NMR would be used to confirm the structure of the molecule. The ²H NMR spectrum would specifically confirm the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which will be higher than the non-deuterated version due to the presence of three deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Biological Assays

Thymidine Kinase 1 (TK1) Activity Assay

The interaction of this compound with its primary target, TK1, can be assessed using an in vitro enzyme activity assay.

Principle: The assay measures the rate of phosphorylation of a substrate (in this case, a thymidine analog) by TK1. This can be done by using a radiolabeled substrate or by detecting the product using other methods.

General Protocol Outline:

-

Prepare Reagents:

-

Recombinant human TK1 enzyme.

-

Assay buffer (containing ATP, MgCl₂, and a reducing agent like DTT).

-

This compound (as the inhibitor).

-

A suitable substrate (e.g., [³H]-thymidine).

-

-

Assay Procedure:

-

Incubate the TK1 enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Separate the phosphorylated product from the unreacted substrate (e.g., by spotting onto anion exchange filter paper and washing).

-

Quantify the amount of phosphorylated product (e.g., by liquid scintillation counting if a radiolabeled substrate is used).

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 3. Simplified labeling approach for synthesizing 3'-deoxy-3'-[{sup 18}F]fluorothymidine ([{sup 18}F]FLT) (Journal Article) | ETDEWEB [osti.gov]

- 4. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fully automated synthesis system of 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3'-Deoxy-3'-fluorothymidine (Alovudine) in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (B1224464) (Alovudine), a synthetic thymidine (B127349) analog, has demonstrated significant antiproliferative activity in various cancer models, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Alovudine's effects on cell proliferation. Its primary mode of action involves the selective inhibition of mitochondrial DNA polymerase γ (POLG), leading to the depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation (OXPHOS), and subsequent metabolic stress. This ultimately culminates in the inhibition of cell growth and, in some contexts, the induction of apoptosis and cellular differentiation. This guide details the metabolic activation of Alovudine, its impact on DNA synthesis, and its effects on cellular signaling pathways. Furthermore, it provides a compilation of its antiproliferative efficacy across various cancer cell lines and detailed protocols for key experimental assays used to elucidate its mechanism of action.

Introduction

3'-Deoxy-3'-fluorothymidine, also known as Alovudine, is a nucleoside analog that was initially investigated for its antiviral properties. However, its potent cytotoxic effects against cancer cells have garnered significant interest in the field of oncology. Structurally similar to the natural nucleoside thymidine, Alovudine acts as a competitive inhibitor of DNA synthesis. Its unique mechanism of action, primarily targeting mitochondrial DNA replication, distinguishes it from many conventional chemotherapeutic agents and presents a promising therapeutic strategy for cancers heavily reliant on mitochondrial metabolism.

Mechanism of Action

The antiproliferative effects of Alovudine are a direct consequence of its multi-step mechanism, which begins with cellular uptake and metabolic activation, followed by the disruption of mitochondrial DNA synthesis.

Cellular Uptake and Metabolic Activation

As a thymidine analog, Alovudine is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-deoxy-3'-fluorothymidine triphosphate (Alovudine-TP). The initial and rate-limiting step in this activation is the phosphorylation by thymidine kinase 1 (TK1), an enzyme that is notably upregulated in proliferating cells.[1][2] The subsequent phosphorylation steps are carried out by other cellular kinases.[3] The resulting Alovudine-TP is the active metabolite responsible for the drug's cytotoxic effects.

Inhibition of Mitochondrial DNA Polymerase γ and Depletion of mtDNA

The primary molecular target of Alovudine-TP is mitochondrial DNA polymerase γ (POLG), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA).[4][5] Alovudine-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mtDNA strand. Due to the presence of the fluorine atom at the 3' position of the deoxyribose sugar, Alovudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of mtDNA chain elongation.[6]

The sustained inhibition of POLG results in a progressive depletion of mtDNA within the cell.[4][5] This is a critical event, as mtDNA encodes for 13 essential protein subunits of the electron transport chain (ETC), which is responsible for oxidative phosphorylation (OXPHOS).

Impairment of Oxidative Phosphorylation and Cellular Energetics

The depletion of mtDNA leads to a deficiency in the essential protein components of the ETC.[4][7] Consequently, the process of oxidative phosphorylation is severely impaired, resulting in a decreased rate of cellular oxygen consumption and a reduction in ATP production through this pathway.[4] This disruption of mitochondrial respiration forces the cell to rely more heavily on glycolysis for its energy needs, a metabolic shift that may not be sustainable for all cancer types, particularly those with a high dependence on OXPHOS, such as acute myeloid leukemia (AML).[4]

Effects on Cell Proliferation and Viability

The primary consequence of Alovudine's mechanism of action is the inhibition of cell proliferation. This has been observed in various cancer cell lines, with a particular sensitivity noted in AML cells.[4][5] The reduction in cell viability is dose- and time-dependent.

Quantitative Data on Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While a comprehensive table of Alovudine's IC50 values across a wide range of cancer cell lines is not extensively documented in a single source, studies on AML have shown significant antiproliferative effects at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| MV4-11 | Acute Myeloid Leukemia | ~0.025 | 6 days | [6] |

| OCI-AML2 | Acute Myeloid Leukemia | >0.2 | 6 days | [6] |

| TEX | Acute Myeloid Leukemia | Not specified | - | [8] |

| NB4 | Acute Myeloid Leukemia | Not specified | - | [8] |

| K562 | Chronic Myeloid Leukemia | Not specified | - | [8] |

| MDA-MB-231 | Breast Cancer | Relatively non-toxic | - | [8] |

| hTERT-BJ1 | Human Fibroblasts (Normal) | Relatively non-toxic | - | [8] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Impact on Cellular Processes

Beyond the direct inhibition of proliferation, Alovudine's impact on mitochondrial function can trigger other cellular responses, including apoptosis and differentiation.

Induction of Apoptosis

Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c can activate the caspase cascade, leading to programmed cell death. While Alovudine's primary effect is cytostatic, at higher concentrations or with prolonged exposure, it can induce apoptosis.

Induction of Cellular Differentiation

Interestingly, in the context of AML, Alovudine has been shown to promote monocytic differentiation.[5][6] This suggests that by disrupting the metabolic state of the leukemic cells, Alovudine can push them out of a proliferative state and towards a more mature, differentiated phenotype. This effect appears to be linked to the inhibition of POLG and subsequent mitochondrial dysfunction, highlighting a novel connection between mitochondrial metabolism and cellular differentiation in cancer.[4]

Key Experimental Protocols

The elucidation of Alovudine's mechanism of action has relied on a variety of standard and specialized molecular and cellular biology techniques.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Alovudine for the desired incubation period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cells with and without Alovudine for the desired time.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][10]

Western Blot Analysis of Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.

Protocol:

-

Protein Extraction: Treat cells with Alovudine, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]

Affected Signaling Pathways

The primary mechanism of Alovudine, the inhibition of mitochondrial DNA replication, initiates a cascade of events that can impact various cellular signaling pathways.

Mitochondrial Stress Signaling

The depletion of mtDNA and subsequent impairment of OXPHOS induce a state of mitochondrial stress. This can activate signaling pathways such as the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt). These pathways are cellular defense mechanisms that attempt to restore mitochondrial homeostasis but can also trigger apoptosis if the stress is too severe or prolonged.

Apoptosis Signaling Pathways

As previously mentioned, mitochondrial dysfunction is a key activator of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Alovudine-induced mitochondrial stress can lead to a shift in the balance towards pro-apoptotic proteins, resulting in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and activation of caspase-9 and the downstream executioner caspases like caspase-3.

Conclusion

3'-Deoxy-3'-fluorothymidine (Alovudine) is a potent antiproliferative agent with a well-defined mechanism of action centered on the inhibition of mitochondrial DNA synthesis. Its ability to selectively target POLG leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent metabolic crisis in cancer cells, particularly those reliant on mitochondrial respiration. This comprehensive guide has detailed the molecular cascade initiated by Alovudine, from its metabolic activation to its ultimate effects on cell proliferation, apoptosis, and differentiation. The provided experimental protocols and diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising anticancer agent. Future research should focus on elucidating the full spectrum of signaling pathways affected by Alovudine-induced mitochondrial dysfunction and on identifying predictive biomarkers to guide its clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis of 3'-Deoxy-3'-fluorothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (Alovudine, FLT) is a potent nucleoside analog reverse transcriptase inhibitor with significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral DNA synthesis. Furthermore, the radiolabeled version, [¹⁸F]FLT, is a crucial tracer in positron emission tomography (PET) for imaging cellular proliferation in oncology. This technical guide provides an in-depth overview of a well-established chemical synthesis protocol for 3'-Deoxy-3'-fluorothymidine, designed for professionals in drug development and chemical research. The synthesis begins with the common nucleoside thymidine (B127349) and proceeds through key intermediates, including a protected 2,3'-anhydro species. Detailed methodologies for each reaction step are presented, along with a summary of representative quantitative data and workflow visualizations.

Introduction

The synthesis of fluorinated nucleoside analogs is a cornerstone of medicinal chemistry, providing compounds with enhanced metabolic stability and potent biological activity. The fluorine atom at the 3'-position of the deoxyribose sugar in Alovudine is critical to its function. It acts as a chain terminator after being incorporated into viral DNA by reverse transcriptase. The development of a robust and scalable synthesis is crucial for both preclinical research and potential therapeutic applications. The synthetic strategy detailed herein involves a multi-step process encompassing protection, activation, cyclization, fluorination, and deprotection.

Overall Synthetic Workflow

The synthesis of 3'-Deoxy-3'-fluorothymidine from thymidine can be conceptualized as a four-stage process. The workflow begins with the selective protection of the primary 5'-hydroxyl group. The 3'-hydroxyl group is then activated, enabling an intramolecular cyclization to form a key 2,3'-anhydro intermediate. This strained ring is subsequently opened by a nucleophilic fluoride (B91410) source, stereoselectively installing the fluorine atom at the 3'-position. The final stage involves the removal of the 5'-protecting group to yield the target molecule.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of non-radioactive Alovudine.

Protocol 1: Synthesis of 5'-O-Tritylthymidine (Protection)

-

Reaction Setup: Dissolve thymidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Add trityl chloride (Tr-Cl) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the thymidine spot is consumed.

-

Workup: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-Tritylthymidine as a white solid.

Protocol 2: Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine (Activation & Cyclization)

-

Activation: Dissolve the 5'-O-Tritylthymidine from the previous step in anhydrous pyridine and cool the solution in an ice bath (0 °C). Add methanesulfonyl chloride (Ms-Cl) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the 3'-O-mesylated intermediate.

-

Cyclization: Quench the reaction with water and concentrate the mixture in vacuo. Dissolve the residue in an appropriate solvent system (e.g., ethanol/water) and add a base such as sodium hydroxide (B78521) (NaOH). Heat the mixture to reflux.

-

Monitoring and Workup: Monitor the formation of the anhydro-compound by TLC. After completion, cool the mixture and neutralize it. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to obtain 5'-O-Trityl-2,3'-anhydrothymidine.

Protocol 3: Synthesis of 5'-O-Trityl-3'-Deoxy-3'-fluorothymidine (Fluorination)

-

Reaction Setup: In a suitable pressure-tolerant reaction vessel, dissolve 5'-O-Trityl-2,3'-anhydrothymidine in a high-boiling point solvent such as dimethylformamide (DMF).

-

Fluoride Source: Add a nucleophilic fluoride source, such as potassium bifluoride (KHF₂).

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The nucleophilic fluoride attacks the C3' position, opening the anhydro ring.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via silica gel chromatography to isolate 5'-O-Trityl-3'-Deoxy-3'-fluorothymidine.

Protocol 4: Synthesis of 3'-Deoxy-3'-fluorothymidine (Deprotection)

-

Reaction Setup: Dissolve the protected fluorinated nucleoside from the previous step in a suitable solvent mixture.

-

Acidic Hydrolysis: Add an acid to cleave the trityl protecting group. A common method is using 80% aqueous acetic acid.

-

Reaction Conditions: Heat the solution gently (e.g., 80-100 °C) and monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the final product, 3'-Deoxy-3'-fluorothymidine, by recrystallization or silica gel chromatography to yield a pure, white crystalline solid.

Quantitative Data Summary

The yields for each step can vary based on reaction scale and purification efficiency. The following table provides representative data compiled from typical nucleoside synthesis procedures.

| Step | Transformation | Key Reagents | Representative Yield (%) |

| 1 | Thymidine → 5'-O-Tritylthymidine | Trityl Chloride, Pyridine | 85 - 95 |

| 2 | 5'-O-Tritylthymidine → 5'-O-Trityl-2,3'-anhydrothymidine | Ms-Cl, NaOH | 70 - 85 |

| 3 | Anhydro Intermediate → 5'-O-Trityl-FLT | KHF₂, DMF | 50 - 70 |

| 4 | 5'-O-Trityl-FLT → 3'-Deoxy-3'-fluorothymidine (FLT) | Acetic Acid | 80 - 95 |

Key Reaction Mechanism: Fluorinative Ring Opening

The critical step in this synthesis is the introduction of the fluorine atom. This occurs via a nucleophilic substitution (SN2) mechanism. The fluoride ion (F⁻) attacks the electrophilic C3' carbon of the strained 2,3'-anhydro ring, leading to the inversion of configuration at this center.

Conclusion

The synthesis of 3'-Deoxy-3'-fluorothymidine (Alovudine) via a protected anhydrothymidine intermediate is a reliable and well-documented strategy. This method allows for the stereospecific introduction of the crucial 3'-fluoro substituent. While the protocols provided are representative, optimization of reaction conditions, reagents, and purification techniques may be necessary depending on the desired scale and purity requirements. This guide serves as a foundational resource for researchers undertaking the synthesis of this important antiviral and imaging agent.

The Biological Activity of Fluorinated Thymidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated thymidine (B127349) analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. The strategic incorporation of fluorine atoms into the thymidine scaffold profoundly alters the molecule's steric and electronic properties, leading to enhanced biological activity and metabolic stability. These modifications allow the analogs to act as potent inhibitors of key cellular and viral enzymes involved in nucleoside metabolism and DNA synthesis. This guide provides an in-depth technical overview of the biological activities of prominent fluorinated thymidine analogs, including their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Fluorinated Thymidine Analogs: Mechanisms of Action and Biological Effects

The biological activity of fluorinated thymidine analogs is primarily attributed to their ability to interfere with DNA synthesis and related metabolic pathways. After cellular uptake, these analogs are phosphorylated by host or viral kinases to their active triphosphate forms. These triphosphorylated analogs can then interact with DNA polymerases or other key enzymes in nucleotide synthesis.

Trifluridine (B1683248) (FTD)

Trifluridine is a potent anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into DNA.[1][2] Once incorporated, it disrupts DNA structure and function, leading to DNA damage and subsequent cell death.[1][3] In combination with tipiracil (B1663634), a thymidine phosphorylase inhibitor that prevents its degradation, trifluridine is used in the treatment of metastatic colorectal cancer.[3][4][5] Trifluridine also exhibits significant antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2.[6][7][8]

Zidovudine (B1683550) (AZT)

Zidovudine, also known as azidothymidine, was the first approved antiretroviral agent for the treatment of HIV infection.[9] AZT is a nucleoside reverse transcriptase inhibitor (NRTI).[1][9] After intracellular phosphorylation to its triphosphate form, AZT competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by viral reverse transcriptase.[1][2][10] The absence of a 3'-hydroxyl group on the sugar moiety of AZT results in the termination of DNA chain elongation, thus inhibiting viral replication.[2][10] While highly selective for HIV reverse transcriptase, at high concentrations, AZT can also inhibit human DNA polymerases, particularly mitochondrial DNA polymerase gamma, which can contribute to its toxicity.[1]

Clevudine (FMAU)

Clevudine, or L-FMAU, is a potent antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[11][12][13] Unlike many other nucleoside analogs, clevudine's mechanism of action is multifaceted. Its triphosphate form acts as a non-competitive inhibitor of HBV DNA polymerase, disrupting multiple steps in the viral replication process.[11][12][14][15] It is not incorporated into the viral DNA chain but rather binds to the polymerase, inhibiting its function.[11] Clevudine has demonstrated a long intracellular half-life, contributing to its sustained antiviral effect.[11]

Fialuridine (B1672660) (FIAU)

Fialuridine is a fluorinated thymidine analog that showed potent anti-HBV activity but was withdrawn from clinical trials due to severe mitochondrial toxicity, leading to liver failure and death in some patients.[16][17][18][19] The toxicity of FIAU is attributed to its incorporation into mitochondrial DNA (mtDNA) by DNA polymerase gamma.[17][18][20] The incorporation of FIAU-triphosphate into mtDNA leads to impaired DNA replication, decreased mtDNA levels, and subsequent mitochondrial dysfunction.[20][21] This results in cellular energy depletion, lactic acidosis, and cell death, particularly in organs with high mitochondrial content like the liver and muscle.[16][18][21]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of key fluorinated thymidine analogs against various cancer cell lines and viruses. IC50 represents the concentration of the drug that inhibits 50% of the target activity (e.g., cell growth), while EC50 represents the concentration that produces 50% of the maximal effect (e.g., viral replication inhibition).

Table 1: Anticancer Activity of Fluorinated Thymidine Analogs (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Trifluridine | HCT-116 | Colorectal Carcinoma | 0.6 - 5.6 | [22][23] |

| SW620 | Colorectal Carcinoma | 5.6 | [23][24] | |

| HT-29 | Colorectal Carcinoma | 5.6 | [23][24] | |

| DLD-1 | Colorectal Carcinoma | 5.6 | [23][25] | |

| COLO 205 | Colorectal Carcinoma | 5.6 | [23] | |

| Zidovudine | HepG2 | Hepatoma | ~20 (after 3 weeks) | [26] |

| Naive Lymphocytes | - | 87.5 | [27] | |

| Antigen-primed Lymphocytes | - | 316 | [27] |

Table 2: Antiviral Activity of Fluorinated Thymidine Analogs (EC50 values)

| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Trifluridine | HSV-1 | - | Varies | [6][7][8] |

| HSV-2 | - | Varies | [6][7] | |

| Zidovudine | HIV-1 | Peripheral Blood Lymphocytes | 0.12 | [9] |

| Clevudine | HBV | HepG2 2.2.15 | 0.1 | [28] |

| EBV | - | 5.0 | [20] | |

| Fialuridine | HBV | - | Potent Inhibition | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated thymidine analogs.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated thymidine analog for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Pre-treat the cell monolayers with various concentrations of the fluorinated thymidine analog for 1-2 hours.

-

Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the compound.

-

Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the respective compound concentrations.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Assay for Mitochondrial DNA Polymerase Gamma Inhibition

Principle: This assay biochemically assesses the ability of the triphosphate form of a nucleoside analog to inhibit the activity of mitochondrial DNA polymerase gamma (Pol γ).

Protocol:

-

Enzyme and Substrate Preparation: Purify recombinant human DNA polymerase gamma. Prepare a DNA template-primer substrate, for example, by annealing a radiolabeled primer to a single-stranded DNA template.

-

Reaction Mixture: Prepare a reaction mixture containing the purified Pol γ, the template-primer, a mixture of dNTPs (dATP, dCTP, dGTP, and varying concentrations of dTTP), and the triphosphate form of the fluorinated thymidine analog at various concentrations.

-

Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).

-

Product Analysis: Separate the products of the DNA synthesis reaction (extended primers) from the unextended primers using denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: Quantify the amount of primer extension in the presence and absence of the inhibitor using autoradiography or phosphorimaging. Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental workflows related to the biological activity of fluorinated thymidine analogs.

Cellular Metabolism and Activation of Fluorinated Thymidine Analogs

Caption: General metabolic activation pathway of fluorinated thymidine analogs.

Mechanism of Action of Zidovudine (AZT) in HIV Replication

Caption: AZT competitively inhibits reverse transcriptase, leading to viral DNA chain termination.

Anticancer Mechanism of Trifluridine (FTD)

Caption: Trifluridine induces cancer cell death via DNA incorporation and thymidylate synthase inhibition.

Mitochondrial Toxicity Pathway of Fialuridine (FIAU)

Caption: Fialuridine's toxicity stems from its incorporation into mitochondrial DNA.

Experimental Workflow for In Vitro Antiviral Drug Screening

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

Conclusion

Fluorinated thymidine analogs are a powerful class of therapeutic agents with well-defined mechanisms of action against viral and cancerous cells. Their efficacy is intrinsically linked to their ability to be anabolized to their triphosphate forms, which then interfere with critical cellular processes. Understanding the nuances of their biological activity, as outlined in this guide, is paramount for the rational design of new, more effective, and less toxic nucleoside analogs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of virology, oncology, and drug development. Further research into the specific interactions of these analogs with cellular components will continue to refine their therapeutic applications and guide the development of next-generation therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. drugs.com [drugs.com]

- 8. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zidovudine - Wikipedia [en.wikipedia.org]

- 10. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 12. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is Clevudine used for? [synapse.patsnap.com]

- 14. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 20. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, tipiracil and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. Fialuridine - Wikipedia [en.wikipedia.org]

3'-Deoxy-3'-fluorothymidine (Alovudine): A Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (B1224464) (FDT), also known as Alovudine, is a synthetic thymidine (B127349) nucleoside analog with potent antiviral activity, primarily against Human Immunodeficiency Virus (HIV). Its mechanism of action centers on the inhibition of viral reverse transcriptase and termination of viral DNA chain elongation. FDT is also a well-established substrate for thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells, which has led to its widespread use as a positron emission tomography (PET) imaging agent ([¹⁸F]FLT) for visualizing tumors and monitoring cancer therapy. This technical guide provides an in-depth overview of FDT as an antiviral agent, covering its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

As a nucleoside analog, FDT's antiviral activity is dependent on its intracellular phosphorylation to its triphosphate form, FDT-triphosphate (FDT-TP). This process is initiated by cellular kinases.

-

Cellular Uptake: FDT enters the host cell through nucleoside transporters.

-

Phosphorylation: FDT is sequentially phosphorylated by host cell kinases to FDT-monophosphate (FDT-MP), FDT-diphosphate (FDT-DP), and the active FDT-TP. The initial phosphorylation to FDT-MP is catalyzed by thymidine kinase 1 (TK1).

-

Inhibition of Viral Reverse Transcriptase: FDT-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) with respect to the natural substrate, deoxythymidine triphosphate (dTTP).

-

Chain Termination: Once incorporated into the growing viral DNA chain, FDT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[1]

The structural and electronic properties of FDT, particularly the presence of an electronegative fluorine atom at the 3' position, are believed to contribute to its potent antiviral activity.[2]

Antiviral Activity Spectrum

Alovudine has demonstrated significant activity against retroviruses, most notably HIV. Its efficacy against other viral families has been explored to a lesser extent.

Table 1: In Vitro Antiviral Activity of 3'-Deoxy-3'-fluorothymidine (Alovudine)

| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |

| HIV-1 | MT-4, Peripheral Blood Lymphocytes | Cytopathogenicity, p24 antigen | Potent | [3][4] |

| Hepatitis B Virus (HBV) | 2.2.15 cells | Viral Replication | > DDC | [5] |

Note: Specific IC₅₀/EC₅₀ values for a broad range of viruses are not widely available in the public domain. The provided data indicates potent anti-HIV activity and some activity against HBV.

Preclinical and Clinical Data

Preclinical Pharmacokinetics

Preclinical studies in rats have elucidated the pharmacokinetic profile of Alovudine.

Table 2: Preclinical Pharmacokinetic Parameters of Alovudine in Rats (25 mg/kg s.c.)

| Parameter | Blood | Muscle | Brain | Reference(s) |

| Cmax (µM) | 57 | 54 | 8 | |

| Tmax (min) | 20-40 | 20-40 | 40-60 | |

| Half-life (min) | 61 | 58 | 105 | |

| AUC₀₋₁₈₀ (µM*min) | - | - | - | |

| AUCbrain/AUCblood | - | - | 0.257 |

Alovudine demonstrates good distribution into muscle and brain tissue in rats, with a longer half-life in the brain compared to blood and muscle.

Clinical Trials in HIV-Infected Patients

Alovudine has been evaluated in Phase I and II clinical trials for the treatment of HIV infection.

Table 3: Summary of Clinical Trial Data for Alovudine in HIV-Infected Patients

| Trial Phase | Dosage/Regimen | Key Findings | Reference(s) |

| Phase I/II | AUC₁₂ of 50, 100, or 200 ngh/mL for up to 16 weeks | Concentration-dependent reduction in p24 antigen and peripheral blood mononuclear cell HIV titers. The AUC₁₂ for 50% p24 reduction was 108 ngh/mL. | [4] |

| Phase II | - | Development for HIV was discontinued (B1498344) due to hematologic toxicity. | - |

Note: While demonstrating antiviral efficacy, the development of Alovudine for HIV was halted due to safety concerns at higher doses.

Safety and Tolerability

The primary dose-limiting toxicity of Alovudine observed in clinical trials was hematologic, including neutropenia and anemia.

Table 4: Adverse Events Associated with Alovudine in Clinical Trials

| Adverse Event | Severity | Onset | Frequency | Reference(s) |

| Hematologic Toxicity (Neutropenia, Anemia) | Dose-dependent | - | Unacceptable at AUC₁₂ ≥ 300 ng*h/mL | [4] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of FDT-triphosphate (FDT-TP) against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)/oligo(dT) template-primer

-

Deoxythymidine triphosphate (dTTP)

-

[³H]-dTTP (radiolabeled)

-

FDT-triphosphate (FDT-TP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of FDT-TP.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT) template-primer, and the desired concentration of FDT-TP or control (buffer).

-

Add a mixture of dTTP and [³H]-dTTP to each tube.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA by incubating on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each FDT-TP concentration and determine the IC₅₀ value.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of Alovudine against a plaque-forming virus (e.g., Herpes Simplex Virus).

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Alovudine

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Overlay medium (e.g., medium with methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of Alovudine in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect with a known amount of virus (to produce a countable number of plaques).

-

After a 1-2 hour adsorption period, remove the virus inoculum.

-

Add the different concentrations of Alovudine or control medium to the wells.

-

Cover the cells with the overlay medium to restrict virus spread to adjacent cells.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

-

Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., formalin).

-

Stain the cell monolayer with crystal violet solution.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Alovudine concentration compared to the virus control and determine the EC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of 3'-Deoxy-3'-fluorothymidine (FDT).

Caption: General workflow for a cell-based antiviral assay.

Conclusion

3'-Deoxy-3'-fluorothymidine (Alovudine) is a potent nucleoside reverse transcriptase inhibitor with well-documented anti-HIV activity. Its development as a therapeutic was hampered by dose-limiting hematologic toxicity. However, its properties as a substrate for thymidine kinase 1 have made it an invaluable tool in oncology as the PET imaging agent [¹⁸F]FLT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the antiviral applications of FDT and related nucleoside analogs. Further research may explore its efficacy against other viruses or the development of derivatives with an improved safety profile.

References

- 1. Structure of the anti-human immunodeficiency virus agent 3'-fluoro-3'-deoxythymidine and electronic charge calculations for 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine) and antiretroviral activity in two concentration-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Common and unique features of viral RNA-dependent polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of 3'-Deoxy-3'-fluorothymidine (Alovudine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluorothymidine (Alovudine), also known as FLT, is a synthetic thymidine (B127349) nucleoside analog that has been a subject of significant interest in the field of antiviral drug development. Initially investigated for its potent activity against Human Immunodeficiency Virus (HIV), its development path has been marked by both promising efficacy and challenges related to toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Alovudine (B1666896), intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Synthesis

Alovudine was first synthesized as part of the early wave of nucleoside analogs developed in the late 1980s and early 1990s, following the success of zidovudine (B1683550) (AZT) for the treatment of HIV/AIDS. The core concept was to create analogs of natural nucleosides that, when incorporated into viral DNA by reverse transcriptase, would terminate the growing DNA chain and halt viral replication.

The synthesis of Alovudine involves the modification of the sugar moiety of thymidine, specifically the replacement of the 3'-hydroxyl group with a fluorine atom. This substitution is critical to its function as a chain terminator.

Mechanism of Action

Alovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, alovudine triphosphate (FLT-TP). This metabolic activation is carried out by host cellular kinases.

Metabolic activation and targets of Alovudine.

FLT-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT). It mimics the natural substrate, deoxythymidine triphosphate (dTTP), and is incorporated into the growing viral DNA chain. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and the inhibition of viral replication.[1]

Alovudine's mechanism of action also extends to the inhibition of host cellular DNA polymerases, particularly mitochondrial DNA polymerase γ.[2] This off-target activity is believed to be the primary cause of the drug's observed toxicity.

Antiviral Activity

Alovudine has demonstrated potent in vitro activity against a range of HIV-1 isolates, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| HIV-1 (Wild Type) | H9 | p24 antigen | Identical trough concentration to AUC12 for 50% p24 reduction (108 ng*h/mL) | [3] |

| HIV-1 (Multidrug-Resistant) | PBMCs | p24 antigen | 0.0014 - 0.0168 | |

| HIV-1 (AZT-resistant) | PBMCs | p24 antigen | 0.0075 (similar to wild-type) | |

| HBV | HepG2 2.2.15 | Viral DNA reduction | EC50 of a 5-bromo-6-methoxy prodrug was 5-6 fold higher than ddC | [4] |

Pharmacokinetics and Toxicology

Pharmacokinetic studies of Alovudine have been conducted in humans, revealing key parameters related to its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Species | Reference |

| AUC12 for 50% p24 reduction | 108 ngh/mL | Human | [3] |

| AUC12 associated with hematologic toxicity | ≥ 300 ngh/mL | Human | [3] |

Toxicology: The primary dose-limiting toxicity of Alovudine is hematological, including neutropenia and anemia.[5][6] This is attributed to the inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction. Preclinical toxicology studies in animals would have been conducted to establish a safety profile before human trials. These studies typically involve acute, sub-chronic, and chronic dosing in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and determine a no-observed-adverse-effect level (NOAEL).

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (Alovudine)

-

Microtiter plates (96-well, streptavidin-coated)

-

Reaction Buffer (containing poly(A) template, oligo(dT) primer, dNTPs with DIG-dUTP and Biotin-dUTP)

-

Lysis Buffer

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

Washing Buffer

-

Peroxidase Substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of Alovudine in an appropriate solvent.

-

Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted Alovudine or control vehicle.

-

Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription reaction. Incubate at 37°C for 1 hour.

-

Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells. Incubate to allow the biotinylated DNA to bind to the wells.

-

Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.

-

Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.

-

Substrate Addition: After another wash step, add the peroxidase substrate. A color change will occur in the presence of peroxidase activity.

-

Stopping the Reaction: Add the stop solution to halt the color development.

-

Data Analysis: Measure the absorbance of each well using a microplate reader. The IC50 value is calculated as the concentration of Alovudine that inhibits RT activity by 50% compared to the untreated control.[7][8]

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB strain)

-

Test compound (Alovudine)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

CO2 incubator

-

MTT or XTT reagent for cell viability assessment, or p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 104 cells/well.

-

Compound Addition: Add serial dilutions of Alovudine to the wells. Include wells with no drug (virus control) and wells with no virus (cell control).

-

Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and compound.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

-

Assessment of Antiviral Activity:

-

Cytopathic Effect (CPE) Reduction: Visually inspect the cells for virus-induced CPE (syncytia formation and cell death). The EC50 is the concentration of the compound that protects 50% of the cells from CPE.

-

MTT/XTT Assay: Add MTT or XTT reagent to the wells. The amount of formazan (B1609692) product, measured by absorbance, is proportional to the number of viable cells. The EC50 is the concentration that results in a 50% increase in cell viability compared to the virus control.

-

p24 Antigen ELISA: Collect the culture supernatant and measure the amount of p24 antigen using a commercial ELISA kit. The EC50 is the concentration that inhibits p24 production by 50%.[9][10][11]

-

-

Assessment of Cytotoxicity: In parallel, treat uninfected MT-4 cells with the same serial dilutions of Alovudine. Assess cell viability using the MTT/XTT assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.

Cell-Based Anti-HBV Assay (HepG2 2.2.15 Cells)

This assay evaluates the ability of a compound to inhibit HBV replication in a stable human hepatoma cell line that constitutively produces HBV particles.

Materials:

-

HepG2 2.2.15 cells

-

Test compound (Alovudine)

-

Cell culture medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and G418 (for selection)

-

96-well or 24-well cell culture plates

-

CO2 incubator

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR) to measure HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2 2.2.15 cells into multi-well plates.

-

Compound Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing serial dilutions of Alovudine. Include a no-drug control.

-

Incubation: Incubate the cells for a period of 6-9 days, with medium and compound changes every 2-3 days.

-

Sample Collection: At the end of the incubation period, collect the cell culture supernatant.

-

Viral DNA Extraction: Extract HBV DNA from the supernatant, which contains viral particles.

-

HBV DNA Quantification: Quantify the amount of HBV DNA using a specific qPCR assay.

-

Data Analysis: The EC50 value is the concentration of Alovudine that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.[1][12][13]

-

Cytotoxicity Assessment: In parallel, assess the cytotoxicity of Alovudine on HepG2 2.2.15 cells using a cell viability assay (e.g., MTT or XTT) to determine the CC50.

Drug Development Workflow

The development of an antiviral drug like Alovudine follows a structured, multi-stage process.

Alovudine Drug Development Workflow.

Clinical Development and Discontinuation

Alovudine entered clinical trials for the treatment of HIV infection. Phase I and II studies demonstrated its potent antiviral activity, with significant reductions in viral load observed in patients. However, these trials also highlighted the dose-dependent hematological toxicity, which ultimately led to the discontinuation of its development for this indication.[5][14]

Conclusion

3'-Deoxy-3'-fluorothymidine (Alovudine) represents a significant chapter in the history of antiviral drug development. Its story underscores the critical balance between efficacy and safety in the journey of a drug from the laboratory to the clinic. While its development as an anti-HIV therapeutic was halted due to toxicity, the extensive research conducted on Alovudine has provided valuable insights into the mechanism of action of nucleoside analogs, the challenges of off-target toxicity, and the methodologies for evaluating antiviral compounds. The knowledge gained from the development of Alovudine continues to inform the design and screening of new and safer antiviral agents.

References

- 1. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Preclinical toxicology of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dna-technology.com [dna-technology.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3'-Deoxy-3'-fluorothymidine (Alovudine, FLT) Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluorothymidine (Alovudine, FLT), a nucleoside analog, has garnered significant attention for its potent antiviral and anticancer activities. Its mechanism of action, primarily centered on the inhibition of key enzymes in nucleotide metabolism, has paved the way for the development of a range of structural analogs and derivatives. This technical guide provides a comprehensive overview of FLT and its related compounds, focusing on their synthesis, mechanism of action, structure-activity relationships, and preclinical/clinical data. Detailed experimental protocols for key assays and syntheses are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit viral or cellular polymerases, leading to chain termination of nascent DNA or RNA strands. 3'-Deoxy-3'-fluorothymidine (FLT) is a thymidine (B127349) analog characterized by the substitution of the 3'-hydroxyl group with a fluorine atom. This modification prevents the formation of the 3'-5'-phosphodiester bond, thereby terminating DNA chain elongation. The primary targets of FLT's activity are thymidine kinase 1 (TK1) and mitochondrial DNA polymerase γ (POLG), making it a potent agent against rapidly proliferating cells and certain viruses. The radiolabeled analog, [¹⁸F]FLT, is also a valuable tool in positron emission tomography (PET) for imaging cellular proliferation in vivo.[1][2][3] This guide will delve into the technical details of FLT and its derivatives, providing a valuable resource for researchers in the field.

Mechanism of Action

The biological activity of FLT and its analogs is contingent on their intracellular phosphorylation to the active triphosphate form. This process is initiated by thymidine kinase 1 (TK1), an enzyme that is significantly upregulated during the S-phase of the cell cycle.

Once phosphorylated, FLT triphosphate (FLT-TP) can act as a competitive inhibitor and a chain-terminating substrate for DNA polymerases. A key target of FLT is the mitochondrial DNA polymerase γ (POLG).[4][5] Inhibition of POLG leads to the depletion of mitochondrial DNA (mtDNA), impairment of oxidative phosphorylation, and subsequent induction of apoptosis in rapidly dividing cells, such as cancer cells.[4][5][6][7][8]

The cellular uptake and retention of FLT are key to its efficacy and its utility as an imaging agent. [¹⁸F]FLT is transported into the cell by nucleoside transporters and is subsequently phosphorylated by TK1, trapping the radiolabel intracellularly. The degree of [¹⁸F]FLT accumulation is directly proportional to the activity of TK1 and, by extension, the rate of cellular proliferation.[1][9]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic activation of FLT and its subsequent inhibition of DNA synthesis.

Structure-Activity Relationships

The antiviral and anticancer potency of nucleoside analogs is highly dependent on their structural features. For FLT and its derivatives, modifications at the sugar moiety and the nucleobase have been explored to enhance activity and selectivity.

A study evaluating one hundred nucleoside analogs with fluorine substitutions at various positions on the pentose (B10789219) ring found that substitution of fluorine at the 3'-deoxy position resulted in increased antiviral activity of thymidine analogs against HIV-1.[10] 3'-fluoro-3'-deoxythymidine (FLT) was identified as the most potent inhibitor in this series.[10]

Further studies on β-d-3'-fluoro-2',3'-unsaturated nucleosides revealed that the cytosine derivative was the most potent against HIV-1 in human peripheral blood mononuclear cells.[11] Molecular modeling studies indicated that interactions of the 3'-fluorine and the 2',3' double bond could be correlated to the observed biological activity and resistance profiles.[11]

Quantitative Data Summary

The following tables summarize the in vitro activity of FLT and its analogs against various cell lines and viruses.

Table 1: In Vitro Anticancer Activity of Alovudine (FLT)

| Cell Line | Cancer Type | Parameter | Value | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | IC50 | ~100 nM | [5] |

| MV4-11 | Acute Myeloid Leukemia | IC50 | ~10 nM | [5] |

Table 2: In Vitro Antiviral Activity of FLT and Analogs

| Compound | Virus | Cell Line | Parameter | Value (µM) | Reference |

| 3'-fluoro-3'-deoxythymidine (FLT) | HIV-1 | Various | EC50 | 0.003 - 0.1 | [12] |

| 5'-amino-3'-fluoro-3'-deoxyadenosine | HIV-1 | Various | EC50 | ~1.0 | [10] |

| β-d-3'-fluoro-d4C | HIV-1 | PBM | EC50 | 0.015 | [11] |

Experimental Protocols

General Synthesis of 3'-Deoxy-3'-fluorothymidine (FLT)

A common method for the synthesis of FLT involves the nucleophilic fluorination of a suitably protected thymidine precursor. A simplified procedure is outlined below, based on methods described in the literature.[13][14]

Materials:

-

3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine (precursor)

-

[¹⁸F]Fluoride

-

Tetrabutylammonium bicarbonate (TBAHCO₃)

-

t-Butanol (t-BuOH)

-

Acetonitrile (B52724) (CH₃CN)

-

Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

[¹⁸F]Fluoride Elution: Elute the cyclotron-produced [¹⁸F]fluoride from an anion-exchange resin cartridge using a solution of TBAHCO₃ in water/acetonitrile.

-

Azeotropic Drying: Dry the [¹⁸F]fluoride/TBAHCO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.

-

Nucleophilic Fluorination: Dissolve the dried [¹⁸F]fluoride complex in t-BuOH. Add the thymidine precursor dissolved in acetonitrile. Heat the reaction mixture at 100-120°C for 10-15 minutes.

-

Deprotection: After cooling, add aqueous HCl to the reaction mixture and heat at 100-110°C for 5-10 minutes to remove the Boc and DMTr protecting groups.

-

Purification: Neutralize the reaction mixture and purify the crude product using SPE cartridges to remove unreacted fluoride (B91410) and other polar impurities. Further purification is achieved by preparative HPLC.

-

Formulation: The purified [¹⁸F]FLT fraction is collected, the solvent is evaporated, and the product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a general method to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MT-4 cells for HIV)

-

Virus stock with a known titer

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

-

Test compound (FLT analog)

-

96-well microtiter plates

-

Cell viability reagent (e.g., MTS or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

-

Infection and Treatment: Remove the medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected cell controls.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 3-7 days).

-

Cytotoxicity Assessment (CC₅₀): In a parallel plate with uninfected cells, add the same serial dilutions of the test compound and incubate for the same duration.

-

Viability Measurement: After the incubation period, add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the CC₅₀ and EC₅₀ values by regression analysis. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Thymidine Kinase 1 (TK1) Activity Assay

This protocol provides a method to measure the enzymatic activity of TK1 in cell or tissue extracts.[15]

Materials:

-

Cell or tissue extract

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and DTT)

-

[³H]-Thymidine (substrate)

-

DEAE-cellulose filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Extract Preparation: Prepare a cytosolic extract from cells or tissues by homogenization and centrifugation. Determine the protein concentration of the extract.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer and [³H]-thymidine.

-